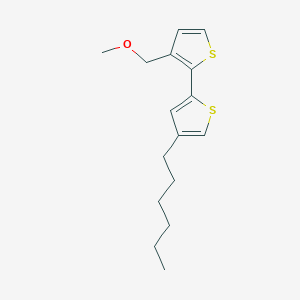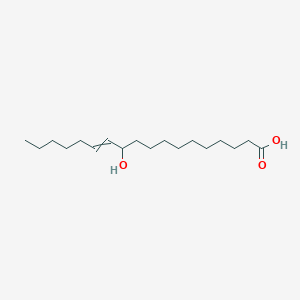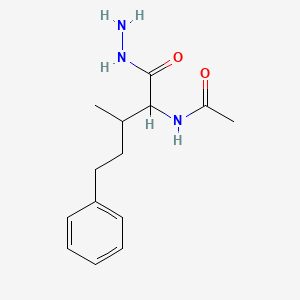![molecular formula C19H15ClN4O3 B14175007 2-(3-Chloro-4-hydroxyanilino)-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][1]benzazepin-6-one](/img/structure/B14175007.png)
2-(3-Chloro-4-hydroxyanilino)-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][1]benzazepin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6H-Pyrimido5,4-dbenzazepin-6-one, 2-[(3-chloro-4-hydroxyphenyl)amino]-5,7-dihydro-9-methoxy- is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by a fused ring system that includes pyrimidine and benzazepine moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrimido5,4-dbenzazepin-6-one, 2-[(3-chloro-4-hydroxyphenyl)amino]-5,7-dihydro-9-methoxy- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: This step involves the condensation of appropriate aldehydes with guanidine derivatives under acidic conditions to form the pyrimidine ring.
Formation of the Benzazepine Ring: The benzazepine ring is formed through cyclization reactions involving aromatic amines and ketones.
Substitution Reactions:
Methoxylation: The methoxy group is introduced via methylation reactions using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
6H-Pyrimido5,4-dbenzazepin-6-one, 2-[(3-chloro-4-hydroxyphenyl)amino]-5,7-dihydro-9-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly for modifying the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.
科学研究应用
6H-Pyrimido5,4-dbenzazepin-6-one, 2-[(3-chloro-4-hydroxyphenyl)amino]-5,7-dihydro-9-methoxy- has several scientific research applications:
Medicinal Chemistry: It is studied as a potential kinase inhibitor, particularly for targeting PLK1 and VEGF-R2 kinases.
Biological Research: Used in studies involving cell signaling pathways and cancer research.
Chemical Biology: Employed in the design and synthesis of novel bioactive molecules.
Pharmaceutical Industry: Potential use in the development of new therapeutic agents for cancer and other diseases.
作用机制
The mechanism of action of 6H-Pyrimido5,4-dbenzazepin-6-one, 2-[(3-chloro-4-hydroxyphenyl)amino]-5,7-dihydro-9-methoxy- involves inhibition of specific kinases. It binds to the ATP-binding site of kinases such as PLK1 and VEGF-R2, thereby blocking their activity. This inhibition disrupts cell signaling pathways that are crucial for cancer cell proliferation and survival .
相似化合物的比较
Similar Compounds
- 2-Anilino-9-methoxy-5,7-dihydro-6H-pyrimido 5,4-dbenzazepin-6-one : Another kinase inhibitor with similar structural features .
- Kenpaullone : A known kinase inhibitor with a different core structure but similar biological activity .
Uniqueness
6H-Pyrimido5,4-dbenzazepin-6-one, 2-[(3-chloro-4-hydroxyphenyl)amino]-5,7-dihydro-9-methoxy- is unique due to its specific substitution pattern and the presence of the 3-chloro-4-hydroxyphenyl group, which enhances its binding affinity and selectivity for certain kinases.
属性
分子式 |
C19H15ClN4O3 |
|---|---|
分子量 |
382.8 g/mol |
IUPAC 名称 |
2-(3-chloro-4-hydroxyanilino)-9-methoxy-5,7-dihydropyrimido[5,4-d][1]benzazepin-6-one |
InChI |
InChI=1S/C19H15ClN4O3/c1-27-12-3-4-13-15(8-12)23-17(26)6-10-9-21-19(24-18(10)13)22-11-2-5-16(25)14(20)7-11/h2-5,7-9,25H,6H2,1H3,(H,23,26)(H,21,22,24) |
InChI 键 |
RHNQIPARHTZKOF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)C3=NC(=NC=C3CC(=O)N2)NC4=CC(=C(C=C4)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-{2-[(2-Ethenylphenyl)methoxy]phenyl}decahydronaphthalene](/img/structure/B14174949.png)
![3-(1H-Imidazol-1-yl)-6-[4-(3-nitrophenoxy)piperidin-1-yl]pyridazine](/img/structure/B14174958.png)

![6-(3,4-Dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14174967.png)
![1-Methyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14174989.png)




![4-[4-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine](/img/structure/B14175034.png)

